molecular formula C18H16ClNO5 B13140507 1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione CAS No. 91270-39-2

1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13140507
CAS No.: 91270-39-2
M. Wt: 361.8 g/mol
InChI Key: RJSLPKFTUDMXBW-UHFFFAOYSA-N
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Description

1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines anthracene, amino, chloroethoxy, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of anthracene-9,10-dione with 2-(2-chloroethoxy)ethanol under specific conditions to introduce the chloroethoxy groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.

    Substitution: The chloroethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroanthracene derivatives.

Scientific Research Applications

1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.

    Medicine: Studied for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the anthracene core can intercalate into DNA, disrupting its function. The chloroethoxy groups may enhance the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-(2-(2-hydroxyethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with hydroxyethoxy groups instead of chloroethoxy groups.

    1-Amino-2-(2-(2-methoxyethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione: Contains methoxyethoxy groups instead of chloroethoxy groups.

Uniqueness

1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of chloroethoxy groups, which can influence its reactivity and solubility. This makes it distinct from similar compounds with different substituents, potentially offering unique properties and applications.

Properties

CAS No.

91270-39-2

Molecular Formula

C18H16ClNO5

Molecular Weight

361.8 g/mol

IUPAC Name

1-amino-2-[2-(2-chloroethoxy)ethoxy]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H16ClNO5/c19-5-6-24-7-8-25-13-9-12(21)14-15(16(13)20)18(23)11-4-2-1-3-10(11)17(14)22/h1-4,9,21H,5-8,20H2

InChI Key

RJSLPKFTUDMXBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCCl)N

Origin of Product

United States

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